4-Bromo-1-[(4-ethoxyphenyl)ethynyl]-2-methylbenzene

Catalog No.
S13107597
CAS No.
918150-44-4
M.F
C17H15BrO
M. Wt
315.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-1-[(4-ethoxyphenyl)ethynyl]-2-methylbenzen...

CAS Number

918150-44-4

Product Name

4-Bromo-1-[(4-ethoxyphenyl)ethynyl]-2-methylbenzene

IUPAC Name

4-bromo-1-[2-(4-ethoxyphenyl)ethynyl]-2-methylbenzene

Molecular Formula

C17H15BrO

Molecular Weight

315.2 g/mol

InChI

InChI=1S/C17H15BrO/c1-3-19-17-10-5-14(6-11-17)4-7-15-8-9-16(18)12-13(15)2/h5-6,8-12H,3H2,1-2H3

InChI Key

NSRVNTODAVRXFT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C#CC2=C(C=C(C=C2)Br)C

4-Bromo-1-[(4-ethoxyphenyl)ethynyl]-2-methylbenzene is an organic compound with the molecular formula C13_{13}H13_{13}Br. It features a bromine atom, an ethoxyphenyl group, and an ethynyl linkage, making it a member of the substituted phenyl ethynyl compounds. This compound is notable for its potential applications in medicinal chemistry and material science due to its unique structural characteristics.

Typical for aryl bromides and alkynes, including:

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles in reactions such as Suzuki coupling or Sonogashira coupling, which are commonly used to form carbon-carbon bonds.
  • Electrophilic Aromatic Substitution: The presence of electron-donating groups can facilitate further substitution on the aromatic ring, allowing for the synthesis of more complex derivatives.
  • Cross-Coupling Reactions: This compound can be involved in cross-coupling reactions with other alkynes or aryl groups to generate diverse polycyclic structures.

The synthesis of 4-Bromo-1-[(4-ethoxyphenyl)ethynyl]-2-methylbenzene can be achieved through several methods:

  • Sonogashira Coupling: This method involves the reaction of 4-bromo-2-methylbenzene with 4-ethoxyphenylacetylene in the presence of a palladium catalyst and a base, typically yielding high purity products.
  • Alkylation Reactions: The compound can also be synthesized via alkylation of a suitable phenolic precursor followed by bromination.
  • Multi-step Synthesis: A more complex synthetic route may involve multiple steps, including protection-deprotection strategies and functional group interconversions.

4-Bromo-1-[(4-ethoxyphenyl)ethynyl]-2-methylbenzene has several notable applications:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting cancer and metabolic diseases.
  • Material Science: The compound may be utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its electronic properties.

Studies on the interactions of 4-Bromo-1-[(4-ethoxyphenyl)ethynyl]-2-methylbenzene with biological systems are essential for understanding its pharmacological potential. Potential areas of investigation include:

  • Protein Binding Studies: Evaluating how this compound binds to various proteins could provide insights into its mechanism of action.
  • Cellular Uptake Mechanisms: Understanding how this compound enters cells can help elucidate its bioavailability and therapeutic efficacy.

Several compounds share structural similarities with 4-Bromo-1-[(4-ethoxyphenyl)ethynyl]-2-methylbenzene. These include:

Compound NameStructure FeaturesUnique Characteristics
4-EthoxyphenylacetyleneEthoxy group attached to phenylacetyleneKnown for its use in Sonogashira reactions
1-(4-Bromophenyl)-2-methylbutyneBromine substituted phenol with butyneExhibits different reactivity patterns
4-Bromo-N,N-diethylbenzamideBrominated amide compoundPotentially exhibits different biological activity
1-Ethynyl-naphthaleneNaphthalene derivative with an ethynyl groupUsed in organic electronics

These compounds demonstrate variations in reactivity and biological activity due to differences in functional groups and structural arrangements. The uniqueness of 4-Bromo-1-[(4-ethoxyphenyl)ethynyl]-2-methylbenzene lies in its specific combination of bromine substitution and ethynyl linkage, which may enhance its reactivity in targeted applications compared to similar compounds.

XLogP3

5.3

Hydrogen Bond Acceptor Count

1

Exact Mass

314.03063 g/mol

Monoisotopic Mass

314.03063 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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